Acid Red 24, also known as Solvent Red 24, is a synthetic dye belonging to the azo dye family. It is primarily used in the textile industry for dyeing wool, silk, and nylon, as well as in food and cosmetic applications due to its vibrant red color. The dye's chemical structure features multiple azo groups, contributing to its stability and colorfastness.
Acid Red 24 is synthesized from ortho-aminotoluene and various coupling agents. The dye is commercially produced and available through various chemical suppliers.
Acid Red 24 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (). These dyes are widely utilized due to their vivid colors and versatility in applications across different industries.
The synthesis of Acid Red 24 typically involves a two-step process:
The synthesis can be summarized as follows:
Acid Red 24 has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Acid Red 24 participates in various chemical reactions typical for azo compounds, including:
The stability of Acid Red 24 under different pH conditions affects its reactivity. For instance, at lower pH values, the dye remains stable, while higher pH levels may lead to degradation or color change.
The mechanism of action for Acid Red 24 involves:
The effectiveness of Acid Red 24 as a dye is influenced by factors such as temperature, pH, and concentration during the dyeing process.
Relevant data includes its absorption maximum in water at around 500 nm, indicating strong color characteristics suitable for textile applications.
Acid Red 24 finds extensive use in several fields:
The versatility of Acid Red 24 stems from its vibrant hue and stability under various conditions, making it a popular choice among manufacturers across different sectors.
Acid Red 24 (Solvent Red 24, CAS 85-83-6) belongs to the monoazo dye class, synthesized through sequential diazotization and coupling reactions. The diazotization step involves treating o-aminoazotoluene (2-methyl-4-aminoazobenzene) with hydrochloric acid to form a soluble amine hydrochloride salt. Subsequent reaction with sodium nitrite at low temperatures (3–5°C) generates an unstable diazonium salt intermediate. This intermediate undergoes electrophilic substitution with β-naphthol (2-naphthol) under alkaline conditions, where the diazonium ion attacks the electron-rich ortho position relative to the hydroxyl group on naphthalene, forming the characteristic azo bond (–N=N–) [1] [4]. The reaction mechanism proceeds as follows:$$\ce{ArNH2 + NaNO2 + 2HCl -> ArN2+Cl- + NaCl + 2H2O}$$$$\ce{ArN2+Cl- + C10H7OH -> Ar-N=N-C10H6OH + HCl}$$Industrial protocols emphasize precise stoichiometric ratios: o-aminoazotoluene, HCl, NaNO₂, and β-naphthol are typically used in a 1:3:1.05:1 molar ratio. Post-coupling, the crude dye is purified through repeated washings with hot water and solvent treatments to remove unreacted precursors and inorganic salts, achieving yields exceeding 97% and purities of >92% [1] [4].
Table 1: Key Reaction Parameters for Acid Red 24 Synthesis
Parameter | Diazotization Stage | Coupling Stage |
---|---|---|
Temperature Range | 3–5°C | 5–10°C |
Reaction Duration | 4 hours | 3 hours |
Molar Ratio (Substrate:HCl) | 1:3 | – |
Molar Ratio (Substrate:NaNO₂) | 1:1.05 | – |
pH | Strongly acidic (pH < 2) | Alkaline (pH 8–9) |
Key Coupling Agent | – | β-naphthol |
Traditional diazotization relies on stoichiometric mineral acids like HCl, which generate significant waste. Recent advances focus on heterogeneous acid catalysts to improve atom economy and reduce corrosion hazards. Nano-TiCl₄/γ-Al₂O₃ catalysts exhibit high efficacy in diazonium salt formation under solvent-free conditions at ambient temperature. The acidic sites on γ-Al₂O₃ facilitate proton transfer, while Ti⁴⁺ ions stabilize the diazonium intermediate, reducing decomposition byproducts. This method enhances reaction rates by 40% compared to homogeneous catalysis and eliminates aqueous waste streams associated with acid neutralization [5]. Batch reactors using carbon steel anodes in electrochemical diazotization systems further optimize the process. Here, in situ generated hypochlorite from chloride electrolytes oxidizes amines to diazonium salts, reducing external NaNO₂ requirements by 15–20%. However, electrode fouling remains a scalability challenge [3].
Table 2: Catalytic Systems for Diazonium Salt Synthesis
Catalyst Type | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Homogeneous (HCl/H₂SO₄) | 0–5°C, aqueous medium | Low cost, high reactivity | Corrosive, high wastewater load |
Heterogeneous (TiCl₄/γ-Al₂O₃) | 25°C, solvent-free | Recyclable, reduced waste | Higher catalyst cost |
Electrochemical (Carbon steel anode) | pH 3, 20–30°C | In situ reagent generation | Electrode degradation |
Sodium nitrite (NaNO₂) serves as the primary nitrosating agent in diazotization, but its concentration critically influences diazonium salt stability. Excess NaNO₂ (>1.1 eq) accelerates diazo compound decomposition via diazohydroxide formation, while insufficient amounts (<0.95 eq) leave unreacted amines that form tar during coupling. Industrial processes use 1.05 equivalents of NaNO₂ added gradually at 3°C to minimize side reactions [1] .
pH control dictates both reaction kinetics and azo-hydrazone tautomerism. Diazotization requires strong acidity (pH < 2) to prevent diazoamino or triazene byproducts. During coupling, however, alkaline conditions (pH 8–9) are essential to deprotonate β-naphthol (pKa ~9.5), enhancing its nucleophilicity. Maintaining pH 8–9 with sodium hydroxide ensures the phenolate ion attacks the diazonium electrophile at optimal rates. Deviations to pH < 6 reduce coupling efficiency by >50% due to protonation of β-naphthol, while pH > 10 promotes diazonium hydroxide decomposition [1] [3] .
Table 3: pH Impact on Acid Red 24 Synthesis Efficiency
Process Stage | Optimal pH | Effect of Low pH | Effect of High pH |
---|---|---|---|
Diazotization | <2.0 | Incomplete diazotization | Diazonium salt decomposition |
Coupling | 8.0–9.0 | Reduced β-naphthol activity | Diazohydroxide formation |
Product Isolation | 7.0–8.0 | Dye precipitation impurities | Solubilized unreacted dyes |
Batch Systems: Conventional batch reactors (20–80 m³ stirred tanks) dominate Acid Red 24 manufacturing. The stepwise addition of reagents allows straightforward pH and temperature adjustments. However, non-uniform mixing in large tanks causes localized hotspots during the exothermic coupling reaction (ΔH ≈ −80 kJ/mol), leading to:
Continuous-Flow Systems: Microreactors or tubular reactors enable rapid mixing and precise thermal control. The numbering-up approach (parallel microreactors) maintains laboratory-level efficiency at pilot scales. Key advantages include:
Wille et al. demonstrated that continuous flow systems achieved 98% decolorization efficiency in dye synthesis with a 1 kg/h output, whereas batch processes at 40 m³ scale showed 20–25% declines in color strength. Nevertheless, flow systems face challenges in catalyst integration and handling particulate-laden streams, limiting their adoption for high-viscosity dye formulations. Hybrid approaches (e.g., flow diazotization followed by batch coupling) are emerging to balance efficiency and flexibility [6] [7].
Synthesis of Acid Red 24 exemplifies the evolving synergy between reaction engineering and molecular design in modern dye manufacturing. Advances in catalysis and process intensification promise greener production routes, while continuous-flow technologies address critical quality limitations of legacy batch systems.
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